1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)urea is a chemical compound that features a urea backbone substituted with 3-chloro-4-fluorophenyl and 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-fluoroaniline in the presence of a suitable urea derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents on the phenyl rings.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylurea
- 4-Fluorophenylurea
- 3-Chloro-4-fluorophenylhydrazine
Uniqueness
3-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)urea is unique due to the presence of both 3-chloro-4-fluorophenyl and 4-fluorophenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H9ClF2N2O |
---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C13H9ClF2N2O/c14-11-7-10(5-6-12(11)16)18-13(19)17-9-3-1-8(15)2-4-9/h1-7H,(H2,17,18,19) |
InChI Key |
NPDHTLMSXBHPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
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